molecular formula C6H11Cl2N3 B2575434 5-Hydrazinyl-2-methylpyridine dihydrochloride CAS No. 2089377-45-5

5-Hydrazinyl-2-methylpyridine dihydrochloride

Cat. No.: B2575434
CAS No.: 2089377-45-5
M. Wt: 196.08
InChI Key: SIDYQDNEYAAQCG-UHFFFAOYSA-N
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Description

5-Hydrazinyl-2-methylpyridine dihydrochloride is a useful research compound. Its molecular formula is C6H11Cl2N3 and its molecular weight is 196.08. The purity is usually 95%.
BenchChem offers high-quality 5-Hydrazinyl-2-methylpyridine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydrazinyl-2-methylpyridine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-methylpyridin-3-yl)hydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-5-2-3-6(9-7)4-8-5;;/h2-4,9H,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDYQDNEYAAQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089377-45-5
Record name 5-hydrazinyl-2-methylpyridine dihydrochloride
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Foundational & Exploratory

Chemical properties of 5-Hydrazinyl-2-methylpyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Hydrazinyl-2-methylpyridine Dihydrochloride for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Hydrazinyl-2-methylpyridine dihydrochloride is a heterocyclic organic compound of significant interest to the medicinal chemistry and drug development communities. Its structure incorporates a pyridine ring, a common scaffold in numerous FDA-approved pharmaceuticals, and a reactive hydrazinyl group, which serves as a versatile handle for the synthesis of a diverse array of molecular architectures.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of this compound. It is intended to serve as a foundational resource for researchers aiming to leverage this valuable building block in their synthetic and drug discovery endeavors.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical reagent is the cornerstone of its application in research. 5-Hydrazinyl-2-methylpyridine dihydrochloride is the salt form of the parent compound, (5-methylpyridin-2-yl)hydrazine. The dihydrochloride designation indicates that two equivalents of hydrochloric acid have reacted with the basic nitrogen centers of the molecule—the pyridine ring nitrogen and the terminal nitrogen of the hydrazine moiety.

Several CAS numbers are associated with the parent compound and its salts, which can be a source of confusion. It is crucial for researchers to verify the specific identity of the material they are sourcing.

  • Parent Compound (Free Base): 2-Hydrazinyl-5-methylpyridine (CAS: 4931-01-5)[3][4]

  • Hydrochloride Salt (Monohydrochloride): 5-Hydrazinyl-2-methylpyridine hydrochloride (CAS: 896133-77-0, 1375477-15-8)[5]

  • Dihydrochloride Salt: 5-hydrazinyl-2-methylpyridine dihydrochloride[6]

Chemical Structure

Caption: Structure of 5-Hydrazinyl-2-methylpyridine Dihydrochloride.

Physicochemical Data

The following table summarizes key physicochemical properties. Data for the hydrochloride salt is often reported and serves as a close proxy for the dihydrochloride.

PropertyValueSource
Molecular Formula C₆H₉N₃ · 2HClInferred
Molecular Weight 196.08 g/mol Calculated
Monoisotopic Mass 123.07965 Da (Free Base)[6]
Appearance Solid (expected)-
Melting Point 100 to 120 °C (Monohydrochloride)[5]
Solubility Soluble in water[7]
pKa (Not reported, but expected to have two basic pKa values)-

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following data are predicted based on the principles of spectroscopy and data for analogous structures.[8][9] The formation of the dihydrochloride salt significantly impacts the spectral data, particularly in NMR, by decreasing electron density on the pyridine ring and causing signals to shift downfield.[10]

TechniqueExpected Observations
¹H NMR Pyridine Ring Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), shifted downfield compared to the free base due to protonation of the ring nitrogen.[10] Methyl Protons: A singlet around δ 2.5-3.0 ppm. Hydrazinyl Protons (NH, NH₂): Broad signals that are D₂O exchangeable. Their chemical shift can be highly variable.
¹³C NMR Pyridine Ring Carbons: Six distinct signals in the range of δ 110-160 ppm. Methyl Carbon: A signal in the aliphatic region, typically δ 15-25 ppm.
IR (Infrared) N-H Stretch: Broad absorptions in the 2500-3200 cm⁻¹ range, characteristic of amine hydrochlorides. C=N, C=C Stretch: Aromatic ring stretching vibrations around 1500-1650 cm⁻¹.
MS (Mass Spec) Molecular Ion (M⁺): The mass spectrum of the free base would show a molecular ion peak at m/z = 123.08. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6][9]

Synthesis and Reactivity

Synthetic Workflow

A common and reliable method for synthesizing hydrazinylpyridines is through the nucleophilic aromatic substitution of a corresponding halopyridine with hydrazine.[11] The dihydrochloride salt is then readily formed by treating the resulting free base with hydrochloric acid.

Caption: Synthetic workflow for 5-Hydrazinyl-2-methylpyridine Dihydrochloride.

Experimental Protocol: Synthesis from 2-Chloro-5-methylpyridine

This protocol describes the conversion of the commercially available 2-chloro-5-methylpyridine to the target compound.

Trustworthiness: This procedure is based on well-established chemical transformations. The workup is designed to effectively isolate the product. All handling of hydrazine hydrate must be performed with extreme caution in a chemical fume hood due to its high toxicity and potential carcinogenicity.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-methylpyridine (1.0 eq).

  • Reagent Addition: Add ethanol (5-10 volumes) as a solvent, followed by the slow addition of hydrazine hydrate (3.0-5.0 eq). The use of excess hydrazine hydrate helps to drive the reaction to completion and minimize side reactions.[11]

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup (Free Base): After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess hydrazine hydrate. Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining hydrazine salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-hydrazinyl-2-methylpyridine free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of isopropanol or diethyl ether. Add a solution of hydrochloric acid (2.2 eq, e.g., 2M in diethyl ether) dropwise with stirring.

  • Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Chemical Reactivity

The synthetic utility of this compound stems from the reactivity of the hydrazinyl group. It is a potent nucleophile and a precursor to a wide variety of functional groups and heterocyclic systems, making it a valuable synthon in drug discovery.[1]

  • Hydrazone Formation: Reacts readily with aldehydes and ketones to form stable hydrazones. This is one of the most common applications, as hydrazone-containing molecules exhibit a broad range of biological activities.[12]

  • Heterocycle Synthesis: Serves as a key building block for nitrogen-containing heterocycles such as pyrazoles, triazoles, and pyridazines through cyclization reactions with appropriate diketones, esters, or other bifunctional reagents.[1]

  • Redox Chemistry: As a hydrazine derivative, it can act as a reducing agent and is incompatible with strong oxidizing agents.[13]

Analytical Methodologies

To ensure the quality and purity of 5-Hydrazinyl-2-methylpyridine dihydrochloride for research applications, validated analytical methods are necessary. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.[14]

HPLC-UV Purity Assay Workflow

Caption: Experimental workflow for HPLC-UV purity analysis.

Protocol: Purity Determination by Reverse-Phase HPLC

Expertise & Experience: The choice of a C18 column is standard for polar aromatic compounds. An acidic mobile phase modifier (like formic or trifluoroacetic acid) is crucial for achieving sharp peak shapes for basic compounds like pyridines by suppressing the interaction of the protonated amine with residual silanols on the silica support.

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic Acid (or TFA, 0.1% v/v)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan)

    • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Analysis: Inject the prepared sample. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Safety and Handling

Proper handling of 5-Hydrazinyl-2-methylpyridine dihydrochloride is imperative. The safety profile is informed by data on related hydrazine and pyridine compounds, which are known to have significant health hazards.[7][15][16]

Authoritative Grounding: Safety protocols are derived from standard laboratory practices and information found in Safety Data Sheets (SDS) for structurally similar chemicals.[13][17]

Hazard CategoryRecommendations and Precautions
Personal Protective Equipment (PPE) Wear nitrile gloves, a lab coat, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[13][17]
Handling Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Avoid generating dust.[17] Wash hands thoroughly after handling.
Health Hazards Causes serious eye irritation and skin irritation. May be harmful if swallowed or inhaled. Hydrazine derivatives are often treated as potential carcinogens.[15]
First Aid Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. Skin: Wash with plenty of soap and water. Remove contaminated clothing. Inhalation: Move person to fresh air.[17]
Storage Keep container tightly closed. Store in a cool, dark, and dry place away from incompatible materials such as strong oxidizing agents.[13]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

  • PubChemLite. 5-hydrazinyl-2-methylpyridine dihydrochloride (C6H9N3). Available at: [Link]

  • ATSDR. Chapter 6: Analytical Methods. Available at: [Link]

  • BuyersGuideChem. Supplier CAS No 197516-48-6. Available at: [Link]

  • G. S. S. N. K. Sirisha, et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(21), 7529. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4153396, 2-Hydrazinyl-5-Methylpyridine. Available at: [Link]

  • ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]

  • Y. Ling, et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. Available at: [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard - 5-Hydrazinyl-2-methylpyridine. Available at: [Link]

  • University Course Document. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]

  • M. Katcka & T. Urbanski. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, XVI(7), 347-351. Available at: [Link]

  • S. K. G. N. K. Sirisha, et al. (2014). Analytical Methodologies for the Determination of Hydralazine: A Review. International Journal of Pharmaceutical Sciences and Research, 5(2), 309-318. Available at: [Link]

  • N. Hertkorn, et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1624. Available at: [Link]

  • ResearchGate. (2014, November 18). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. Available at: [Link]

  • SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Available at: [Link]

  • Google Patents. (2015). CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.
  • S. G. O'Brien, et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molbank, 2015(3), M862. Available at: [Link]

  • A. M. M. Hassan, et al. (2022). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Molecules, 27(21), 7247. Available at: [Link]

  • J. A. Scrivens, et al. (2000). Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants. Journal of Agricultural and Food Chemistry, 48(1), 235-241. Available at: [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: 2-Methyl-5-Ethylpyridine. Available at: [Link]

Sources

Solubility Profile of 5-Hydrazinyl-2-methylpyridine dihydrochloride: A Physicochemical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Hydrazinyl-2-methylpyridine dihydrochloride is a heterocyclic amine derivative of interest in pharmaceutical research and development. Its utility as a synthetic building block or a potential active pharmaceutical ingredient (API) is fundamentally governed by its physicochemical properties, paramount among which is solubility. This guide provides a comprehensive analysis of the solubility characteristics of 5-hydrazinyl-2-methylpyridine dihydrochloride, contrasting its behavior in aqueous versus organic media. We will explore the underlying molecular principles, present standardized protocols for solubility determination, and discuss the implications for drug development.

Introduction to the Compound and its Physicochemical Significance

5-Hydrazinyl-2-methylpyridine dihydrochloride is a salt form of a substituted pyridine molecule. The core structure consists of a pyridine ring, which is aromatic and heterocyclic, substituted with a methyl group and a hydrazinyl group.[1][2] The dihydrochloride salt form indicates that both the basic nitrogen of the pyridine ring and the hydrazinyl group are protonated. This dual protonation has profound implications for the molecule's polarity, crystal lattice energy, and, consequently, its solubility.

Understanding the solubility of this compound is critical for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

  • Pharmaceutical Formulation: Developing aqueous-based formulations for oral or parenteral administration.[3]

  • Pharmacokinetics (ADME): Predicting the absorption and distribution of the molecule in a biological system. A certain level of aqueous solubility is often a prerequisite for oral bioavailability.

The presence of the polar hydrazinyl group and, most importantly, the ionic nature of the dihydrochloride salt, are the dominant factors governing its solubility profile.

The Science of Solubility: Water vs. Organic Solvents

The solubility of a solute in a solvent is a function of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solid to dissolve, the energy required to break the solute-solute forces (lattice energy) and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions (solvation energy).

Aqueous Solubility: The Power of Polarity and Ionization

Pyridine and its derivatives are generally water-soluble due to the polar nature of the molecule and the lone pair of electrons on the nitrogen atom, which can act as a hydrogen bond acceptor.[4][5] The parent compound, pyridine, is miscible with water in all proportions.[6]

For 5-hydrazinyl-2-methylpyridine dihydrochloride, aqueous solubility is expected to be exceptionally high. This is due to several contributing factors:

  • Ionic Nature: As a dihydrochloride salt, the compound exists in an ionic form in the solid state. When introduced to water, a highly polar solvent with a high dielectric constant, the ionic bonds are readily disrupted.

  • Hydration: The protonated pyridine nitrogen and the hydrazinium group, along with the chloride counter-ions, are all capable of strong ion-dipole interactions with water molecules. Furthermore, the hydrogens on the protonated amines can act as strong hydrogen bond donors.[7] This extensive hydration releases significant energy, which overcomes the crystal lattice energy of the salt.[8]

  • pH Influence: The solubility of salts of weak bases is highly pH-dependent. At neutral or acidic pH, the compound will remain in its ionized, highly soluble form.

The dissolution process in water can be visualized as a competition between the crystal lattice energy holding the ions together and the hydration energy that pulls them apart into the solution.

cluster_0 Solid Crystal Lattice cluster_1 Aqueous Solution Solid [C₆H₁₀N₃]²⁺(Cl⁻)₂ (s) (High Lattice Energy) Dissolved [C₆H₁₀N₃]²⁺ (aq) + 2Cl⁻ (aq) (High Hydration Energy) Solid->Dissolved Dissolution (Favorable if Hydration Energy > Lattice Energy) Dissolved->Solid Precipitation

Caption: Dissolution of 5-hydrazinyl-2-methylpyridine dihydrochloride in water.

Solubility in Organic Solvents: A Spectrum of Behavior

The solubility in organic solvents is expected to be significantly lower and more variable than in water.[9][10] The governing principle is "like dissolves like."

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have high polarity and the ability to donate hydrogen bonds. While they are less effective at solvating ions than water, some solubility is expected.[7] They can interact with both the ionic sites and the pyridine ring. Low molecular weight alcohols are often used in mixed solvent systems with water to solubilize salts.[11][12]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments but lack acidic protons. They can solvate the cation ([C₆H₁₀N₃]²⁺) effectively but are less effective at solvating the chloride anions compared to protic solvents. Moderate to low solubility is anticipated.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents lack significant polarity and cannot effectively solvate the charged ions of the dihydrochloride salt. Consequently, 5-hydrazinyl-2-methylpyridine dihydrochloride is expected to be practically insoluble in these solvents.[9] The large energy penalty required to break the strong ionic bonds in the crystal lattice cannot be recovered through weak van der Waals interactions with non-polar solvent molecules.

Quantitative Solubility Analysis

While specific experimental data for 5-hydrazinyl-2-methylpyridine dihydrochloride is not publicly available, the following tables illustrate the expected solubility trends and provide a template for experimental data logging.

Table 1: Expected Aqueous Solubility Profile

Solvent SystempHTemperature (°C)Expected Solubility CategoryIllustrative Quantitative Value
Deionized Water~5-625Very Soluble>100 mg/mL
0.1 N HCl (pH 1.2)1.225Very Soluble>150 mg/mL
Phosphate Buffer7.425Soluble to Very Soluble>50 mg/mL

Note: Quantitative values are illustrative and must be determined experimentally.

Table 2: Expected Solubility Profile in Organic Solvents

SolventSolvent TypeDielectric Constant (20°C)Expected Solubility CategoryIllustrative Quantitative Value
MethanolPolar Protic33.0Soluble10-50 mg/mL
EthanolPolar Protic24.5Sparingly Soluble1-10 mg/mL
DMSOPolar Aprotic46.7Soluble10-30 mg/mL
AcetonitrilePolar Aprotic37.5Slightly Soluble0.1-1 mg/mL
DichloromethaneNon-Polar9.1Insoluble<0.01 mg/mL
HexaneNon-Polar1.9Insoluble<0.01 mg/mL

Note: Quantitative values are illustrative and must be determined experimentally.

Experimental Protocol: Thermodynamic Equilibrium Solubility Assay

To obtain reliable and reproducible solubility data, a standardized protocol is essential. The thermodynamic equilibrium solubility method is the gold standard for determining the intrinsic solubility of a compound.[11][12]

Causality Behind the Protocol Design

This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. The 24-hour incubation period allows sufficient time for the dissolution process to stabilize, while the final centrifugation step is critical for separating all undissolved solids to ensure the supernatant accurately represents the saturated solution.[12] Using a calibrated analytical method like HPLC-UV provides the necessary sensitivity and specificity for accurate quantification.

Step-by-Step Methodology
  • Preparation:

    • Prepare stock solutions of the test compound in a suitable solvent (e.g., methanol or DMSO) for creating a calibration curve.

    • Prepare the desired solvent systems (e.g., deionized water, pH 7.4 buffer).

    • Label 1.5 mL microcentrifuge tubes for each solvent system to be tested.

  • Sample Addition:

    • Add an excess amount of 5-hydrazinyl-2-methylpyridine dihydrochloride solid to each tube (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment, visually confirming saturation.

  • Equilibration:

    • Add a precise volume of the respective solvent to each tube (e.g., 500 µL).

    • Vortex the tubes for 1-2 minutes to ensure initial suspension of the solid.

    • Place the tubes in a shaker or rotator set to a constant speed (e.g., 300 rpm) at a controlled temperature (e.g., 25 °C) for 24 hours.[11]

  • Phase Separation:

    • After 24 hours, visually inspect the tubes to confirm the presence of excess solid.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.[12]

  • Sample Analysis:

    • Carefully pipette a known volume of the clear supernatant from each tube, being cautious not to disturb the solid pellet.

    • Dilute the supernatant with an appropriate mobile phase or solvent. The dilution factor will depend on the expected solubility.

    • Analyze the diluted samples using a validated HPLC-UV method against a calibration curve to determine the concentration.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Caption: Experimental workflow for thermodynamic solubility determination.

Conclusion for the Drug Developer

The solubility profile of 5-hydrazinyl-2-methylpyridine dihydrochloride is dominated by its nature as a dihydrochloride salt.

  • High Aqueous Solubility: It is predicted to be highly soluble in water and aqueous buffers, making it a good candidate for liquid oral formulations or parenteral solutions. This high solubility is a favorable characteristic for achieving sufficient dissolution in the gastrointestinal tract, a key step for oral absorption.[11][12]

  • Poor Organic Solvent Solubility: Its solubility in non-polar organic solvents is expected to be negligible. This property is crucial for designing extraction and purification steps during synthesis, where solvent anti-solvent crystallizations can be effectively employed.

  • Experimental Verification is Key: While theoretical principles provide a strong predictive framework, the precise quantitative solubility in various physiologically and pharmaceutically relevant media must be determined empirically using standardized protocols like the one described herein.

This fundamental understanding of its solubility behavior is an indispensable first step in the rational development of 5-hydrazinyl-2-methylpyridine dihydrochloride for any pharmaceutical application.

References

  • Kroschwitz, J. I., & Howe-Grant, M. (Eds.). (1991). Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition, Vol. 20). John Wiley & Sons.
  • Gilbert, E. C. (1932). Studies on Hydrazine. Solubility of Hydrazinium Salts in Mixed Solvents. Journal of the American Chemical Society, 54(8), 3055-3058. Retrieved from [Link]

  • Stephenson, R. M. (1993). Mutual Solubility of Water and Pyridine Derivatives. Journal of Chemical & Engineering Data, 38(3), 428-431. Retrieved from [Link]

  • Adamu, H., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Journal of Scientific and Medical Research. Retrieved from [Link]

  • Singh, R., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1045-1056.
  • LookChem. (n.d.). 5-Hydrazinyl-2-methylpyridine hydrochloride 896133-77-0. LookChem. Retrieved from [Link]

  • Kumar, N., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(8), 8502-8512. Retrieved from [Link]

  • Kumar, N., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Retrieved from [Link]

  • Wasteless Bio. (n.d.). Hydrazinium Sulfate. Wasteless Bio. Retrieved from [Link]

  • ChemBK. (n.d.). Hydrazine sulfate. ChemBK. Retrieved from [Link]

  • Kiper, R. A. (n.d.). Properties of substance: hydrazine sulfate. Chemister.ru. Retrieved from [Link]

  • Shayan, S., et al. (2015). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine sulfate. Wikipedia. Retrieved from [Link]

  • Author unknown. (n.d.). Solubility Rules of Salts.
  • PubChemLite. (n.d.). 5-hydrazinyl-2-methylpyridine dihydrochloride (C6H9N3). PubChemLite. Retrieved from [Link]

  • Noob to Guru. (n.d.). Solubility of Salts. Noob to Guru Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydrazinyl-5-Methylpyridine. PubChem. Retrieved from [Link]

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Safety data sheet (SDS) for 5-Hydrazinyl-2-methylpyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical safety and handling manual for 5-Hydrazinyl-2-methylpyridine dihydrochloride . It is designed for researchers and drug development professionals, moving beyond standard SDS compliance into practical, field-proven experimental strategies.

Part 1: Chemical Identity & Context[1][2]

Compound: 5-Hydrazinyl-2-methylpyridine dihydrochloride Synonyms: (6-Methylpyridin-3-yl)hydrazine dihydrochloride; 3-Hydrazino-6-methylpyridine dihydrochloride Parent CAS: (Free Base) Salt Form: Dihydrochloride (2HCl) Molecular Formula: C₆H₉N₃[1][2] · 2HCl Molecular Weight: ~196.08 g/mol (Salt) / 123.16 g/mol (Free Base)

Research Context: This compound is a critical heterocyclic building block, primarily used in the synthesis of Raf kinase inhibitors and other small-molecule therapeutics. Its hydrazine moiety acts as a nucleophilic "warhead" for cyclization reactions (e.g., forming pyrazoles or pyrimidines), while the pyridine ring provides essential hydrogen-bonding interactions within enzyme active sites.

Part 2: Hazard Identification & Risk Assessment (GHS)[5]

Unlike generic hydrazine (which is fatal and explosive), this substituted aryl hydrazine salt is stabilized but remains hazardous. The dihydrochloride form increases acidity and hygroscopicity, requiring specific handling protocols.

GHS Classification
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) 4Warning H302: Harmful if swallowed.[3]
Skin Corrosion/Irritation 2Warning H315: Causes skin irritation.[3][4]
Eye Damage/Irritation 2AWarning H319: Causes serious eye irritation.[3][5]
STOT - Single Exposure 3Warning H335: May cause respiratory irritation.[3]
Critical Risk Factors
  • Hydrazine Toxicity: While less volatile than hydrazine hydrate, aryl hydrazines can cause hemolysis and liver damage upon chronic exposure. Treat as a potential mutagen.

  • Acidic Corrosivity: The dihydrochloride salt releases HCl upon hydrolysis or contact with moisture. It is corrosive to mucous membranes.

  • Thermal Instability: Hydrazine salts can decompose exothermically. Never heat the dry solid above 50°C.

Part 3: Handling, Storage & Stability

The "Scientist's" Protocol: Standard SDSs often miss the nuance of experimental stability. This compound is hygroscopic and oxidation-sensitive .

1. Storage Architecture:

  • Temperature: Store at -20°C . Room temperature storage leads to slow oxidation (darkening of the solid) and formation of azo impurities.

  • Atmosphere: inert gas (Argon or Nitrogen) is mandatory. The free base is highly unstable in air; the salt is more stable but still degrades if the container is repeatedly opened in humid air.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (catalytic oxidation risk).

2. Handling Workflow:

  • Weighing: Rapid weighing in a fume hood is acceptable for the salt. For high-precision GMP work, weigh in a glovebox.

  • Solubilization: Soluble in water, DMSO, and Methanol.

    • Caution: Dissolving in water generates an acidic solution (pH < 2). Neutralize immediately if used in biological assays.

Part 4: Experimental Application (Synthesis & Desalting)

This section details how to safely utilize the compound in drug discovery workflows, specifically for heterocycle formation (e.g., Fischer Indole or Pyrazole synthesis).

Workflow: In-Situ Desalting & Cyclization

Rationale: Isolating the free base (5-hydrazinyl-2-methylpyridine) is risky due to oxidative instability. The "Best Practice" is to generate the free base in situ during the reaction.

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with 5-Hydrazinyl-2-methylpyridine dihydrochloride (1.0 equiv) and absolute Ethanol (0.1 M concentration).

  • Base Addition: Add a mild organic base (e.g., Triethylamine or DIPEA, 2.2 equiv) at 0°C .

    • Why? 2.0 equiv neutralizes the 2HCl; the slight excess ensures the hydrazine is nucleophilic.

    • Observation: The solution may turn slightly yellow; white precipitate (Et₃N·HCl) may form.[6]

  • Electrophile Addition: Add the diketone or beta-keto ester substrate (1.0–1.1 equiv).

  • Cyclization: Heat to reflux (78°C) for 2–4 hours.

    • Monitoring: Use LC-MS. The hydrazine peak (M+H ~124) should disappear.

  • Workup: Cool to RT. Remove solvent in vacuo. Resuspend in EtOAc, wash with sat. NaHCO₃ (to remove residual acid/salts), then Brine. Dry over Na₂SO₄.

Visualization: Safe Synthesis Workflow

G Start Start: Cold Storage (-20°C) (Argon Atmosphere) Weigh Weighing (Fume Hood) Avoid Metal Spatulas Start->Weigh Warm to RT (Desiccator) Solvent Dissolve in EtOH/MeOH (Acidic pH < 2) Weigh->Solvent Rapid Transfer Base In-Situ Neutralization Add Et3N (2.2 eq) @ 0°C Solvent->Base Exothermic Control React Add Electrophile (Diketone/Keto-ester) Base->React Free Base Gen. Reflux Cyclization (Reflux) Monitor LC-MS React->Reflux Heterocycle Formation Waste Waste Disposal (Segregate as Toxic) Reflux->Waste Aqueous Layers

Caption: Logical workflow for converting the dihydrochloride salt into a bioactive heterocycle while managing stability risks.

Part 5: Emergency Response & Waste Disposal
First Aid
  • Eye Contact: Rinse immediately with saline/water for 15 minutes. The acidity (HCl) causes immediate stinging; rapid dilution is key to preventing corneal damage.

  • Skin Contact: Wash with soap and water.[7][8] Do not use organic solvents (EtOH/DMSO) as they may increase transdermal absorption of the hydrazine.

  • Inhalation: Move to fresh air. If wheezing occurs (HCl vapor or dust irritation), seek medical attention.

Spill Cleanup
  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Neutralization: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a spill pillow to neutralize the acidity.

  • Collection: Sweep up the neutralized solid (do not create dust) and place in a sealed hazardous waste container.

  • Decontamination: Wipe the surface with a 5% bleach solution (oxidizes residual hydrazine) followed by water.

Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Corrosive).

  • Segregation: Do not mix with oxidizing agents (Nitric acid, Peroxides) in the waste stream, as this can cause fire or explosion.

  • Labeling: "Toxic Solid, Organic, Acidic (Hydrazine derivative)."

References
  • Google Patents. (2007). US8188113B2 - Dihydropyridopyrimidinyl and related compounds useful as kinase inhibitors.
  • PubChem. (n.d.). Compound Summary: 5-hydrazinyl-2-methylpyridine.[1][9] Retrieved February 24, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Solvent Selection for Coupling Reactions with 5-Hydrazinyl-2-methylpyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Solvent

5-Hydrazinyl-2-methylpyridine dihydrochloride is a pivotal building block in medicinal chemistry, serving as a precursor for a vast array of heterocyclic compounds, including pyrazoles, triazoles, and pyridazines, which are prominent scaffolds in numerous pharmaceutical agents.[1] The success of coupling reactions involving this reagent—be it palladium-catalyzed cross-couplings, condensations, or other C-N bond-forming transformations—is profoundly dependent on the judicious selection of the reaction solvent. As a dihydrochloride salt, the starting material presents unique challenges related to solubility and the liberation of the free hydrazine nucleophile.

This guide provides an in-depth analysis of solvent selection for coupling reactions with 5-Hydrazinyl-2-methylpyridine dihydrochloride. We will move beyond simple procedural lists to explore the underlying chemical principles, offering researchers the rationale needed to optimize existing protocols and troubleshoot new transformations with confidence.

Physicochemical Considerations of the Reagent

5-Hydrazinyl-2-methylpyridine dihydrochloride (C₆H₉N₃·2HCl) is a salt, making it highly polar and generally more soluble in polar solvents.[2] The two hydrochloride equivalents mean that a sufficient amount of base (typically >2 equivalents) is required in situ to neutralize the salt and generate the free, nucleophilic hydrazine for the coupling reaction to proceed.

The choice of solvent must therefore accommodate:

  • Solubilization of the polar starting material salt.

  • Compatibility with the chosen base.

  • Solubilization of the coupling partner, catalyst, and ligands.

  • Thermal stability at the required reaction temperature.

  • Influence on the catalytic cycle and reaction mechanism.[3][4]

Solvent Selection Framework

The solvent is not merely a medium for the reaction; it is an active participant that can dictate reaction rates, yields, and even selectivity.[5][6] Solvents can stabilize charged intermediates, coordinate to metal catalysts, and modulate the activity of bases, all of which are critical factors in coupling reactions.[3]

Logical Flow for Solvent Selection

The following diagram illustrates a decision-making process for selecting an appropriate solvent system.

Solvent_Selection_Logic Start Define Reaction Type Pd_Coupling Pd-Catalyzed Coupling (e.g., Buchwald-Hartwig) Start->Pd_Coupling  C-N Cross-Coupling Condensation Condensation (e.g., Pyrazole Synthesis) Start->Condensation  Heterocycle Formation Solubility_Check_Pd Are all components soluble in aprotic solvents? Pd_Coupling->Solubility_Check_Pd Solubility_Check_Cond Is a protic solvent required for proton transfer steps? Condensation->Solubility_Check_Cond Aprotic_Path Polar Aprotic Solvents (Dioxane, DMF, THF) Solubility_Check_Pd->Aprotic_Path Yes Protic_Path Polar Protic Solvents (Ethanol, Acetic Acid, n-Butanol) Solubility_Check_Cond->Protic_Path Yes High_Temp High Temperature Required? (>100 °C) Aprotic_Path->High_Temp Dioxane_DMF Use Dioxane, DMF, Toluene High_Temp->Dioxane_DMF Yes THF Use THF (lower temp) High_Temp->THF No

Caption: Decision tree for initial solvent selection.

Comparative Analysis of Solvent Classes

The table below summarizes the properties and applications of common solvents for reactions involving hydrazine derivatives.

Solvent ClassExample(s)Key PropertiesRecommended ForCausality & Insights
Polar Aprotic 1,4-Dioxane, DMF, DMSO, THFHigh dielectric constant, no acidic protons. Good at solvating cations.Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki).These solvents effectively solubilize the polar starting salt and organometallic catalyst complexes.[7] Their non-coordinating nature (especially dioxane and THF) often prevents inhibition of the catalyst. The choice between them is often dictated by the required reaction temperature.
Polar Protic Ethanol, n-Butanol, Acetic AcidContain acidic protons (-OH, -COOH). Can act as hydrogen bond donors.Heterocycle synthesis via condensation (e.g., Knorr pyrazole synthesis). Reactions with carbonyl compounds.The protic nature of these solvents can facilitate key proton transfer steps in condensation mechanisms, such as the dehydration step in hydrazone formation.[8][9] Ethanol is an excellent choice as products often precipitate upon formation, simplifying purification.[10]
Non-Polar Toluene, BenzeneLow dielectric constant. Poor at solvating charged species.Generally not recommended as the primary solvent due to the poor solubility of the dihydrochloride salt.While less polar solvents are sometimes favored for certain palladium catalysts, they are incompatible with the starting material salt.[3] They may be used as a co-solvent in biphasic systems or with phase-transfer catalysts, but this adds complexity.

Experimental Protocols

The following protocols are provided as robust starting points. Researchers should perform their own optimization based on the specific substrate and desired product.

General Experimental Workflow

The diagram below outlines the standard workflow for setting up a coupling reaction under an inert atmosphere.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Base to Flask B 2. Add Solvent A->B C 3. Seal & Purge (3x Vacuum/Inert Gas) B->C D 4. Add Catalyst/Ligand (under positive pressure) C->D E 5. Heat to Target Temperature D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool & Quench F->G H 8. Extraction G->H I 9. Column Chromatography H->I

Caption: Standard workflow for inert atmosphere coupling.

Protocol 1: Palladium-Catalyzed N-Arylation with an Aryl Bromide

This protocol is adapted from methodologies proven effective for the N-arylation of hydrazine derivatives and is ideal for constructing bi-aryl hydrazine structures.[7]

  • Rationale: 1,4-Dioxane is chosen for its ability to solubilize the reactants and its high boiling point, which facilitates the reaction.[7] Cesium carbonate (Cs₂CO₃) is an effective base that is strong enough to deprotonate the hydrochloride salt and the resulting N-H bond for the catalytic cycle, while having sufficient solubility in the reaction medium. A bulky, electron-rich phosphine ligand is used to promote the crucial reductive elimination step.

  • Materials:

    • 5-Hydrazinyl-2-methylpyridine dihydrochloride (1.0 eq)

    • Aryl bromide (1.1 eq)

    • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • Xantphos (0.04 eq)

    • Anhydrous 1,4-Dioxane

  • Procedure:

    • To an oven-dried Schlenk flask, add 5-Hydrazinyl-2-methylpyridine dihydrochloride, the aryl bromide, and cesium carbonate.

    • Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

    • Under a positive pressure of argon, add the Pd₂(dba)₃ and Xantphos catalysts.

    • Add anhydrous 1,4-dioxane via syringe.

    • Place the flask in a pre-heated oil bath at 100-110 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Pyrazole Synthesis via Condensation with a 1,3-Diketone

This protocol outlines a classic condensation reaction to form a substituted pyrazole, a common and highly valuable heterocyclic core.

  • Rationale: Ethanol is an ideal solvent for this transformation. It readily dissolves the polar starting materials, and its protic nature helps to catalyze the condensation and subsequent dehydration steps.[8][11] Often, the resulting pyrazole product is less soluble in cold ethanol than the starting materials, allowing for purification by simple filtration. Acetic acid is added as a catalyst to accelerate the initial hydrazone formation.[9][12]

  • Materials:

    • 5-Hydrazinyl-2-methylpyridine dihydrochloride (1.0 eq)

    • 1,3-Diketone (e.g., acetylacetone) (1.0 eq)

    • Sodium Acetate (2.2 eq)

    • Ethanol

    • Glacial Acetic Acid (catalytic, ~0.1 eq)

  • Procedure:

    • In a round-bottom flask, dissolve 5-Hydrazinyl-2-methylpyridine dihydrochloride and sodium acetate in ethanol. Stir for 15 minutes at room temperature to allow for the in-situ formation of the free hydrazine.

    • Add the 1,3-diketone to the mixture, followed by the catalytic amount of glacial acetic acid.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

    • Maintain reflux and stir for 2-6 hours. Monitor the reaction progress by TLC. The formation of a precipitate may be observed.

    • Once the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

    • Dry the product under vacuum to yield the purified pyrazole derivative.

Troubleshooting and Final Considerations

  • Low Solubility: If the dihydrochloride salt does not dissolve, consider adding a co-solvent like a small amount of water or DMF. However, be aware that water can negatively impact some Pd catalysts.

  • No Reaction: Ensure the base is strong enough and added in sufficient quantity (>2 eq) to generate the free hydrazine. For Pd-catalyzed reactions, screen different ligands and catalyst sources.

  • Side Reactions: Overheating or prolonged reaction times can lead to decomposition. Monitor reactions closely and work up as soon as the starting material is consumed.

The selection of a solvent is a multi-faceted decision that profoundly impacts the outcome of a chemical reaction. By understanding the principles outlined in this guide and using the provided protocols as a foundation, researchers can significantly enhance their success in synthesizing novel compounds from 5-Hydrazinyl-2-methylpyridine dihydrochloride.

References

  • Schramm, Y., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Clarke, M. L. (2012). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Clarke, M. L., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Request PDF - ResearchGate. [Link]

  • Google Patents. (Date not available).
  • Al-Masoudi, N. A., et al. (2022). Synthesis and Identification of Some New Heterocyclic Compounds for Levofloxacin Drug Derivatives with Evaluating of Their Biological Efficiency and Antioxidant Activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Khan, I., et al. (2011). Synthetic and biological studies of pyrazolines and related heterocyclic compounds. European Journal of Medicinal Chemistry, 46(11), 5074-5084. [Link]

  • El-Maghraby, M. A., et al. (Date not available). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. [Link]

  • Kadhim, A. M., et al. (2022). Synthesis of Some New Hydrazide-Hydrazone and Heterocyclic Compounds Thiophene, Imine, Coumarin and Pyrazole Derivatives. Baghdad Science Journal. [Link]

  • Sharma, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Chemistry, 26(9), 896-921. [Link]

  • DeAngelis, A., Wang, D-H., & Buchwald, S. L. (2013). Mild and rapid Pd-catalyzed cross-coupling with hydrazine in continuous flow: application to the synthesis of functionalized heterocycles. Angewandte Chemie International Edition, 52(12), 3434-3437. [Link]

  • PubChem. (n.d.). 5-hydrazinyl-2-methylpyridine dihydrochloride. PubChemLite. [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity. Journal of Pharmaceutical Research International, 28(3), 1-18. [Link]

  • Wang, Y., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(19), 6289. [Link]

  • Qiu, Z., et al. (2019). Light-Enabled Metal-Free Pinacol Coupling by Hydrazine. ResearchGate. [Link]

  • ResearchGate. (2020). Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)? [Link]

  • Christensen, B. E. (Date not available). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. [Link]

  • Organic Chemistry Data. (2026). Solvents and Process efficiency. [Link]

  • University of Michigan. (n.d.). Common Organic Solvents: Table of Properties. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Cyclization Reactions with 5-Hydrazinyl-2-methylpyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for optimizing cyclization reactions involving 5-Hydrazinyl-2-methylpyridine dihydrochloride. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with actionable insights and troubleshooting strategies to overcome common challenges in the synthesis of pyridyl-fused heterocycles. This center is structured to address specific experimental issues through a detailed troubleshooting guide and a comprehensive FAQ section.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during cyclization reactions. Each question is followed by an in-depth explanation of potential causes and a systematic approach to resolution.

Q1: My cyclization reaction yield is consistently low or failing completely. What are the most likely causes and how can I improve it?

Low yield is the most common issue when working with 5-Hydrazinyl-2-methylpyridine dihydrochloride. The root cause often lies in the nature of the starting material itself—a salt—and its implications for reactivity.

Core Issue: The Dihydrochloride Salt Form

The starting material is a dihydrochloride salt, meaning the hydrazine moiety and the pyridine nitrogen are protonated. The hydrazine nitrogen, which must act as a nucleophile to initiate the reaction, is non-nucleophilic in its protonated state (R-NH-NH₃⁺). Therefore, liberating the free hydrazine is the single most critical step for the reaction to proceed.

Systematic Troubleshooting Steps:

  • Inadequate Basicity (pH Control):

    • The "Why": Failure to add a sufficient amount of base will result in little to no free hydrazine, halting the reaction before it begins. The optimal pH for hydrazone formation is typically mildly acidic (around 4-5) to activate the carbonyl partner without fully protonating the hydrazine, but the initial reaction mixture is strongly acidic. The subsequent cyclization step may have different pH requirements.

    • The "How-To": Add at least two equivalents of a base to neutralize both hydrochloride salts. A third equivalent may be necessary if the reaction generates additional acid.

    • Base Selection:

      • Organic Bases: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices as they are non-nucleophilic and act as acid scavengers.

      • Inorganic Bases: Weaker bases like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) can also be effective and are sometimes used in metal-catalyzed systems.[1][2] The choice of base can be critical and should be screened.

  • Incorrect Solvent Choice:

    • The "Why": The solvent must be able to dissolve the starting materials while being compatible with the reaction conditions. The polarity of the solvent can significantly influence the reaction pathway and rate.

    • The "How-To":

      • Protic Solvents: Alcohols like ethanol or isopropanol are often used for the initial hydrazone formation as they can facilitate proton transfer. However, they are poor choices for cyclizations that are sensitive to water or require anhydrous conditions.[3]

      • Aprotic Solvents: Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF) are excellent for many cyclization reactions, particularly when water removal is necessary.[3] A Dean-Stark apparatus can be used with toluene to drive the reaction to completion by removing water formed during hydrazone formation.

  • Suboptimal Temperature and Reaction Time:

    • The "Why": Many cyclization reactions require significant activation energy. Insufficient heating can lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products, leading to side reactions.[4]

    • The "How-To": Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Start at a moderate temperature (e.g., 60-80 °C) and incrementally increase if the reaction is slow.[1][5] Some reactions may require heating to reflux for several hours.[6]

  • Lack of or Inappropriate Catalysis:

    • The "Why": While some cyclizations proceed thermally, many benefit from catalysis. The type of catalyst depends entirely on the reaction partner and the desired heterocyclic product.

    • The "How-To":

      • Acid Catalysis: For reactions with carbonyls, a catalytic amount of p-toluenesulfonic acid (PTSA) or acetic acid can accelerate the initial hydrazone formation.[7][8]

      • Metal Catalysis: For cyclizations involving alkynes or other unsaturated systems, transition metal catalysts like rhodium[1], copper[4][9], or palladium[10] are often required to facilitate C-N bond formation.

      • Oxidative Cyclization: Some reactions require an oxidant to achieve aromatization in the final step. Reagents like 1,3,5-trichloroisocyanuric acid (TCCA) or potassium iodide (KI) in an oxidative system have been used effectively.[2][11]

Q2: I'm observing significant formation of an unexpected side product. How can I identify and minimize it?

Side product formation often points to issues with reaction conditions being too harsh, incorrect stoichiometry, or the presence of reactive impurities like oxygen.

Common Side Products & Causes:

  • Isolated Hydrazone Intermediate: The reaction stops after the first step. This indicates the cyclization conditions (e.g., temperature, catalyst) are not sufficiently activating.

  • Alternative Cyclization Pathways: Depending on the substrate, cyclization can occur at different positions. For example, with some substrates, cyclization can involve the pyridine nitrogen instead of the terminal hydrazine nitrogen, leading to different regioisomers.[12]

  • Oxidative Degradation: Hydrazines can be sensitive to air oxidation, especially the free base form. This can lead to complex mixtures and a darkening of the reaction color.

Mitigation Strategies:

  • Characterize the Impurity: Use LC-MS and NMR to determine the structure of the side product. Understanding its structure provides clues about the undesired reaction pathway.

  • Run Under Inert Atmosphere: To prevent oxidative degradation, degas the solvent and run the reaction under a nitrogen or argon atmosphere.

  • Modify Reagent Addition: If dimerization is suspected, try adding one of the reagents slowly via a syringe pump. This maintains a low concentration of the reactive species and can favor the intramolecular cyclization over intermolecular side reactions.

  • Re-Optimize Conditions: A side product that forms at high temperatures may be avoided by running the reaction at a lower temperature for a longer time, possibly with a more effective catalyst.

Q3: My reaction works, but the final product is difficult to purify. What can I do?

Purification challenges often arise from residual starting materials, base, or closely related side products.

Troubleshooting Purification:

  • Aqueous Workup:

    • Acid Wash: If you used an organic base like TEA, a dilute acid wash (e.g., 1M HCl) will protonate the excess base, moving it to the aqueous layer. Be cautious, as your product may also be basic and could be extracted into the acid layer.

    • Base Wash: A wash with saturated sodium bicarbonate (NaHCO₃) solution can remove acidic impurities, such as residual PTSA or acetic acid catalyst.

  • Chromatography Optimization:

    • Solvent System: Systematically screen different solvent systems for column chromatography. Adding a small amount of TEA (0.1-1%) to the eluent can improve the peak shape of basic compounds like pyridines by deactivating acidic sites on the silica gel.

    • Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or a C18 reversed-phase column.

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification. Screen various solvents to find one in which the product is soluble when hot but sparingly soluble when cold.

Frequently Asked Questions (FAQs)

Q: How should I handle and store 5-Hydrazinyl-2-methylpyridine dihydrochloride?

This reagent is a solid and should be stored in a tightly sealed container in a cool, dry place away from light and moisture.[13] It is advisable to store it under an inert atmosphere (argon or nitrogen) to prevent slow degradation from atmospheric moisture and oxygen.[14]

Q: What is the role of the methyl group on the pyridine ring?

The methyl group at the 2-position is an electron-donating group. This slightly increases the electron density of the pyridine ring, which can influence the reactivity of the pyridine nitrogen and the overall electronic properties of the final heterocyclic product. Electron-donating substituents on the hydrazine-containing ring can sometimes enhance yields in certain cyclization reactions.[1]

Q: What types of heterocyclic systems can be synthesized with this reagent?

This reagent is a versatile precursor for a variety of fused nitrogen-containing heterocycles. Common applications include the synthesis of:

  • Pyrazoles: By reacting with 1,3-dicarbonyl compounds or α,β-unsaturated ketones.[8][15][16]

  • 1,2,4-Triazolo[4,3-a]pyridines: By reacting with α-keto acids or other one-carbon synthons under oxidative conditions.[11]

  • Pyrido[1,2-b][1][2][11]triazinones: By reacting with specific dicarboxylates, where cyclization involves the pyridine nitrogen.[12]

Q: Is it better to perform a one-pot reaction or a two-step procedure (isolation of hydrazone first)?

Both approaches are valid and the choice depends on the specific substrates.

  • One-Pot Synthesis: This is more efficient and avoids an intermediate isolation step. It is often successful when the hydrazone forms rapidly and the subsequent cyclization conditions are compatible.[7][11]

  • Two-Step Synthesis: Involves forming and isolating the hydrazone intermediate first, followed by a separate cyclization step. This approach is often preferred when:

    • The cyclization conditions are harsh and might degrade the initial starting materials.

    • The hydrazone is very stable and easy to purify.

    • Troubleshooting a failing one-pot reaction, as it allows you to confirm the successful formation of the key intermediate.

Data & Protocols

Table 1: Influence of Reaction Parameters on Cyclization Yield

This table summarizes general trends observed in the literature for optimizing cyclization reactions. Specific results will vary based on the substrate.

ParameterCondition AExpected OutcomeCondition BExpected OutcomeRationale & Citation
Base No Base / 1 eq.Low to No Yield2.2 eq. TEA or NaOAcImproved YieldNeutralizes the dihydrochloride salt to form the active nucleophile.[1]
Solvent TolueneGood for anhydrous reactionsEthanol/MethanolGood for hydrazone formationSolvent choice affects solubility and can participate in the reaction.[3]
Temperature Room TemperatureSlow or no reaction60-150 °C (Reflux)Increased reaction rateMany cyclizations have a significant energy barrier.[4][5]
Catalyst None (Thermal)May work, but can be slowp-TSA / CuCl / [Cp*RhCl₂]₂Accelerated reactionCatalysts lower the activation energy for specific reaction types.[1][7][9]
Atmosphere AirPotential for side productsNitrogen / ArgonCleaner reaction profileThe free hydrazine can be sensitive to oxidation.
Experimental Protocol: General Procedure for Pyrazole Synthesis

This protocol describes a general one-pot method for synthesizing a pyrazole derivative from 5-Hydrazinyl-2-methylpyridine dihydrochloride and a 1,3-dicarbonyl compound (e.g., acetylacetone).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Hydrazinyl-2-methylpyridine dihydrochloride (1.0 eq.).

  • Solvent Addition: Add a suitable solvent, such as ethanol or toluene (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (2.2 eq.) to the suspension and stir for 15-20 minutes at room temperature. The mixture should become a clearer solution as the free base is formed.

  • Reactant Addition: Add the 1,3-dicarbonyl compound (1.05 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress using TLC. The reaction may take 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel or by crystallization.

Visualizations: Workflows and Mechanisms

Troubleshooting Workflow for Low Yield

This diagram outlines a logical decision-making process for addressing low-yield reactions.

TroubleshootingWorkflow cluster_solutions Potential Solutions start Problem: Low Yield check_base Check Base - 2.2+ equivalents used? - Base appropriate for reaction? start->check_base check_temp Optimize Temperature - Reaction too cold? - Monitor by TLC/LC-MS. check_base->check_temp If Yes check_reagents Verify Reagent Quality - Hydrazine salt stored properly? - Substrate stable? check_base->check_reagents If No, Correct & Retry sol_base Add 2.2 eq. of base (e.g., TEA) check_base->sol_base check_solvent Screen Solvents - Protic vs. Aprotic? - Anhydrous conditions needed? check_temp->check_solvent If Optimized sol_temp Increase temperature incrementally check_temp->sol_temp check_catalyst Introduce Catalyst - Acid (hydrazone formation)? - Metal (C-N coupling)? check_solvent->check_catalyst If Optimized sol_solvent Switch to Toluene w/ Dean-Stark check_solvent->sol_solvent sol_catalyst Add catalytic p-TSA or Cu(I) check_catalyst->sol_catalyst

Caption: A decision tree for troubleshooting low-yield cyclization reactions.

General Reaction Pathway

This diagram illustrates the key steps from the inactive salt to the cyclized product.

ReactionPathway A 5-Hydrazinyl-2-methylpyridine dihydrochloride (Inactive Salt) B Free Hydrazine (Active Nucleophile) A->B Deprotonation C Hydrazone Intermediate B->C Condensation D Cyclized Product C->D Cyclization/ Aromatization Base 2 eq. Base (e.g., TEA) Base->A Partner Reaction Partner (e.g., 1,3-Dicarbonyl) Partner->B Condition Heat / Catalyst Condition->C

Sources

Removing unreacted 5-Hydrazinyl-2-methylpyridine dihydrochloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted 5-Hydrazinyl-2-methylpyridine dihydrochloride (5-HMP·2HCl) from reaction mixtures. Ticket ID: #PUR-5HMP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are dealing with 5-Hydrazinyl-2-methylpyridine dihydrochloride , a highly polar, basic, and nucleophilic building block.[1] Its removal is critical not only for chemical purity but because hydrazine derivatives are structural alerts for Genotoxic Impurities (GTIs) .[1]

Standard aqueous workups often fail because the molecule is amphoteric and highly water-soluble in its salt form, yet capable of "dragging" into organic layers if the pH drifts.

This guide provides three tiered remediation modules ranging from optimized extraction to advanced scavenging.[1]

Module 1: Optimized Liquid-Liquid Extraction (LLE)

Best For: Large-scale removal when your target product is neutral or acidic .[1] Mechanism: Solubility Partitioning based on pKa.[1]

5-HMP exists in equilibrium between its protonated salt forms and the free base.[1]

  • pH < 4: Fully protonated (Dication).[1] Highly water-soluble.[1]

  • pH > 9: Free base.[1] Moderately soluble in organic solvents (DCM, EtOAc).[1]

The Protocol: The "Acidic Lock" Wash

If your product is stable to acid, this is the most cost-effective first line of defense.

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • First Wash (Salt Locking): Wash the organic layer with 0.5 M to 1.0 M HCl (2x volume).[1]

    • Why: This forces the 5-HMP into its dihydrochloride salt form, which has negligible partition coefficient in organic solvents.[1]

  • Brine Wash: Follow with a saturated brine wash to break any emulsions.[1]

  • Drying: Dry organic layer over Na₂SO₄.

⚠️ Critical Warning: If your target product is also a pyridine derivative or basic amine, DO NOT use this method; you will extract your product into the waste. Proceed to Module 2.

Module 2: Chemical Scavenging (The "GTI" Standard)

Best For: Traces (<1000 ppm) or when the target product is also basic .[1] Mechanism: Covalent capture (Chemisorption) or Ion Exchange.[1]

When LLE is insufficient, we utilize the specific nucleophilicity of the hydrazine moiety.

Option A: Resin Scavenging (Solid Phase Extraction)

Using a polymer-supported scavenger allows you to filter off the impurity without aqueous workup.[1]

Scavenger TypeFunctionalityMechanismProtocol
PS-Benzaldehyde AldehydeReacts with hydrazine to form an insoluble hydrazone.[1]Add 2-3 eq relative to impurity.[1] Stir 4-12h.[1] Filter.
Strong Cation Exchange (SCX) Sulfonic AcidIonic binding of the basic hydrazine.[1]Pass solution through SCX cartridge.[1] Product (if less basic) elutes; 5-HMP sticks.
Option B: Homogeneous Scavenging (Derivatization)[1]

If resins are unavailable, use a lipophilic aldehyde to convert the polar hydrazine into a non-polar hydrazone, which is then easily separated via chromatography or crystallization.

  • Add Scavenger: Add 1.5 equivalents (relative to residual 5-HMP) of 4-Nitrobenzaldehyde or Phthalic Anhydride .[1]

  • Reaction: Stir at room temperature for 1-2 hours.

    • Result: The hydrazine converts to a highly lipophilic hydrazone/imide.

  • Separation: The new impurity will have a drastically different Rf value (usually much higher) than the free hydrazine, simplifying silica chromatography.

Module 3: Chromatographic Remediation

Best For: Final polishing to reach <10 ppm GTI limits.[1]

5-HMP·2HCl streaks badly on standard silica due to its high polarity and basicity.[1]

Recommended Stationary Phases
  • Amine-Functionalized Silica (NH2-Silica):

    • Use for Normal Phase.[1] The basic surface prevents the pyridine/hydrazine from interacting strongly with silanols, reducing tailing.

  • HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Mobile Phase: Acetonitrile/Water/Ammonium Formate (90:10:10 mM).[1]

    • Why: Retains the polar salt while non-polar products elute near the void volume.

Visualizing the Workflow

Figure 1: Purification Decision Matrix

PurificationStrategy Start Start: Crude Reaction Mixture (Contains 5-HMP·2HCl) CheckProduct Is Target Product Basic? Start->CheckProduct AcidWash Method A: Acidic Wash (LLE) (Wash org. layer with 1M HCl) CheckProduct->AcidWash No (Neutral/Acidic) ScavengeDecision Impurity Level? CheckProduct->ScavengeDecision Yes (Basic) CheckPurity1 Check Purity (HPLC/TLC) AcidWash->CheckPurity1 Success1 Success: Impurity Removed CheckPurity1->Success1 Pass CheckPurity1->ScavengeDecision Fail (Trace remains) HighImpurity > 5% Impurity ScavengeDecision->HighImpurity High Load LowImpurity < 5% (Trace) ScavengeDecision->LowImpurity Low Load Derivatize Method B: Derivatization (Add Phthalic Anhydride -> Chromatograph) HighImpurity->Derivatize Resin Method C: Resin Scavenging (PS-Benzaldehyde or SCX) LowImpurity->Resin FinalPolish Final Polish: HILIC / Prep HPLC Derivatize->FinalPolish Resin->FinalPolish

Caption: Decision tree for selecting the optimal purification method based on product properties and impurity load.

Frequently Asked Questions (FAQs)

Q1: I see a new, fast-moving spot on TLC after workup. What is it? A: This is likely the azo-dimer or an oxidized species.[1] Hydrazines are sensitive to air oxidation, especially under basic conditions.[1] If you used a basic wash (NaHCO₃), the 5-HMP free base may have dimerized.[1] This is actually helpful, as the dimer is less polar and easier to separate via column chromatography than the salt.

Q2: Can I use bleach to quench the hydrazine in the reaction pot? A: NO. While bleach (hypochlorite) destroys hydrazines in waste streams [1], adding it to a reaction mixture is dangerous. It will likely oxidize your product, chlorinate the pyridine ring, or form unstable chloramines. Only use oxidative destruction for waste disposal, not product purification.[1]

Q3: My product is also a pyridine. How do I separate the 5-HMP pyridine from my product pyridine? A: Use chemoselectivity .[1] The hydrazine group (-NHNH₂) is a much stronger nucleophile than the pyridine nitrogen. Use a scavenger resin (like PS-Isocyanate or PS-Benzaldehyde) which will selectively react with the hydrazine moiety, leaving your pyridine product untouched [2].[1]

Q4: What is the detection limit I should aim for? A: Because hydrazines are structural alerts for genotoxicity, regulatory bodies (ICH M7 guidelines) often require control to very low levels (often <10-20 ppm) depending on the daily dose of the drug [3]. Standard NMR is usually insufficient; use LC-MS or HPLC with derivatization (e.g., using benzaldehyde) for accurate quantification.[1]

References

  • Detoxification of Hydrazine Waste: Title: "Detoxifying of hydrazine in waste waters" Source: ResearchGate / Thermal Engineering URL:[1][Link]

  • Scavenging Methodologies: Title: "Scavenger Resins: A Practical Guide for Purification" Source: Amerigo Scientific URL:[1][2][Link][1]

  • Genotoxic Impurity Control: Title: "Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients" Source:[3][4][5] Journal of Pharmaceutical and Biomedical Analysis (via PubMed) URL:[Link]

  • Molecule Properties: Title: "5-hydrazinyl-2-methylpyridine dihydrochloride Compound Summary" Source: PubChem URL:[1][Link][1]

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of 5-Hydrazinyl-2-methylpyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Hydrazinyl-2-methylpyridine dihydrochloride (CAS: 320375-58-6) presents a distinct mass spectral signature characterized by the labile hydrazine moiety. In Electrospray Ionization (ESI+), the molecule exhibits a dominant neutral loss of ammonia (


, -17 Da), forming a stable diazenium-like cation. This guide compares its fragmentation behavior against its regioisomer (2-hydrazinyl-5-methylpyridine) and the functional analogue phenylhydrazine.

Key Finding: The 5-position substitution (meta to the ring nitrogen) prevents the "ortho-effect" stabilization seen in 2-hydrazinyl isomers, making the


 fragment less abundant relative to the parent ion in soft ionization compared to its ortho-isomers.

Chemical Profile & Ionization Physics

PropertySpecification
IUPAC Name (6-Methylpyridin-3-yl)hydrazine dihydrochloride
Formula

MW (Free Base) 123.15 g/mol
Monoisotopic Mass 123.0796 Da
Precursor Ion

m/z 124.08
Primary Ionization ESI+ (Protonation occurs preferentially at the pyridine ring nitrogen or terminal hydrazine)
The "Salt" Factor in MS

As a dihydrochloride salt, the compound exists as a pre-charged species in solution. However, in the gas phase (ESI), the HCl dissociates. You are detecting the protonated free base


.
  • Caution: High concentrations of

    
     can cause ion suppression or form adducts 
    
    
    
    . Desalting (e.g., divert valve or SPE) is recommended for quantitative workflows.

Fragmentation Mechanism (Deep Dive)

The fragmentation of aryl hydrazines is driven by the weakness of the


 bond and the stability of the resulting aromatic cation.
Primary Pathway: Ammonia Loss (The Signature)

Upon Collisional Induced Dissociation (CID), the protonated hydrazine moiety undergoes a characteristic loss of ammonia (


).


This results in a resonance-stabilized diazenium or imine species on the pyridine ring.
Secondary Pathway: Ring Cleavage

The resulting m/z 107 ion further fragments via the loss of


 (forming a phenyl-like cation, m/z 79) or HCN (characteristic of pyridines, forming m/z 80).
Visualization: Fragmentation Pathway

Fragmentation Precursor Precursor [M+H]+ m/z 124.08 (Protonated Hydrazine) Inter1 Primary Fragment m/z 107.06 [M+H - NH3]+ Precursor->Inter1 Loss of NH3 (-17 Da) Prod1 Secondary Fragment m/z 79.05 [M+H - NH3 - N2]+ Inter1->Prod1 Loss of N2 (-28 Da) Prod2 Ring Cleavage m/z 80.05 [M+H - NH3 - HCN]+ Inter1->Prod2 Loss of HCN (-27 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 5-Hydrazinyl-2-methylpyridine. The loss of ammonia is the diagnostic transition.

Comparative Analysis: Performance vs. Alternatives

This section contrasts the target molecule with its direct structural isomer and a standard reference to aid in identification.

Comparison 1: Regioisomer Differentiation

Target: 5-Hydrazinyl-2-methylpyridine (Hydrazine at pos 3 relative to methyl, meta to ring N). Alternative: 2-Hydrazinyl-5-methylpyridine (Hydrazine at pos 2, ortho to ring N).

Feature5-Hydrazinyl (Target)2-Hydrazinyl (Isomer)Mechanism
Precursor m/z 124.08124.08Identical (Isobaric).
Retention Time Earlier (typically)Later2-isomer can form internal H-bonds, increasing lipophilicity on C18.
Fragment m/z 107 Moderate Intensity High Intensity 2-position allows resonance stabilization of the cation by ring Nitrogen (Ortho effect).
Unique Loss HCN (dominant secondary)

(Diazene)
2-hydrazinyls can undergo cyclization-elimination not possible for the 5-isomer.
Comparison 2: Functional Analogue

Alternative: Phenylhydrazine (Standard aryl hydrazine).

Feature5-Hydrazinyl-2-methylpyridinePhenylhydrazineNote
Basicity Higher (Pyridine N + Hydrazine)Lower (Hydrazine only)Pyridine derivative ionizes better in ESI+.
Stability LowerLowBoth are light/air sensitive; Pyridine ring adds electron deficiency.
Diagnostic Ion m/z 80 (Pyridine ring fragment)m/z 77 (Phenyl cation)Distinguishes the aromatic core.

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this LC-MS/MS workflow. This protocol includes a "derivatization check" to validate the hydrazine integrity, as free hydrazines degrade rapidly.

Reagents
  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Validation Reagent: Acetone (for in-situ derivatization check).

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1 mg of 5-Hydrazinyl-2-methylpyridine 2HCl in 1 mL of methanol (avoid water for stock to prevent hydrolysis/oxidation).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:MeOH.

  • System Check (The "Acetone Test"):

    • Why: Hydrazines can decompose to amines in the source.

    • Action: Add 10 µL of Acetone to 100 µL of sample. Incubate 5 mins.

    • Result: Look for m/z 164 (Acetone hydrazone derivative:

      
      ). If this peak appears, your hydrazine was intact. If only m/z 108 (amine) is seen, the sample has degraded.
      
  • LC Conditions:

    • Column: C18 or HILIC (preferred for polar salts).

    • Gradient: 5% B to 95% B over 5 mins.

  • MS Parameters (Sciex/Thermo equivalent):

    • Source Temp: 350°C (Do not overheat; hydrazines are thermally labile).

    • DP/Cone Voltage: Moderate (40-60V).

    • CE (Collision Energy): Ramp 10-40 eV to capture both m/z 107 and m/z 80.

Workflow Diagram

Workflow Sample Sample Prep (MeOH Stock) Deriv Validation Step (Acetone Spike) Sample->Deriv QC Check LC LC Separation (HILIC/C18) Sample->LC ESI ESI Source (Soft Ionization) LC->ESI MS1 MS1: m/z 124 (Filter Precursor) ESI->MS1 CID CID Fragmentation (Collision Cell) MS1->CID Detect Detection m/z 107, 80 CID->Detect

Figure 2: Analytical workflow including the critical in-situ derivatization quality control step.

References

  • PubChem. (2025).[1] 5-hydrazinyl-2-methylpyridine dihydrochloride (Compound).[2] National Library of Medicine. [Link]

  • Sakai, M., et al. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives.[3] Journal of Mass Spectrometry.[4][5] [Link]

  • Jiang, K., et al. (2013).[6] Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry. PLoS ONE. [Link]

  • Lattova, E., & Perreault, H. (2003). Profiling of N-linked oligosaccharides using phenylhydrazine derivatization and mass spectrometry.[7][8][9] Journal of Chromatography B. [Link]

Sources

FTIR characteristic peaks for 5-Hydrazinyl-2-methylpyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Validation Guide: 5-Hydrazinyl-2-methylpyridine Dihydrochloride

Executive Summary

5-Hydrazinyl-2-methylpyridine dihydrochloride (CAS: 5326-23-8 / 6344-56-5 analog) is a critical heterocyclic building block, primarily used in the synthesis of pyrazole-based pharmaceuticals and agrochemicals.[1]

In Quality Control (QC) and R&D environments, the primary analytical challenge is distinguishing the dihydrochloride salt from its free base form and its 5-amino precursor . While NMR provides structural connectivity, FTIR is the superior method for assessing salt formation and solid-state hydration.

This guide provides a definitive spectral analysis, comparing the target compound against its critical alternatives to ensure material identity and purity.

Structural Basis of Spectral Features

To interpret the spectrum accurately, one must understand the vibrational physics of the molecule’s three distinct moieties.

  • The Pyridine Core: Aromatic ring breathing and stretching vibrations (

    
    , 
    
    
    
    ). In the dihydrochloride form, the pyridine nitrogen is protonated, causing a diagnostic "blue shift" (increase in wavenumber) of the ring stretching modes due to increased bond order character.
  • The Hydrazine Moiety (

    
    ):  The functional handle.[1] In the salt form, the terminal nitrogen is protonated, converting free amine stretches into broad ammonium ($ -NH_3^+ / -NH_2^+ $) bands.
    
  • The Dihydrochloride Counter-ions: While

    
     is transparent in Mid-IR, its presence induces strong hydrogen bonding networks, resulting in significant broadening of the region between 2500–3200 cm⁻¹.
    
Diagram: Spectral Assignment Logic

SpectralLogic Substrate 5-Hydrazinyl-2-methylpyridine Dihydrochloride Moiety1 Pyridine Ring (Protonated) Substrate->Moiety1 Moiety2 Hydrazine Group (-NH2-NH3+) Substrate->Moiety2 Moiety3 Methyl Group (-CH3) Substrate->Moiety3 Vib1 Ring Breathing & C=N Stretching Moiety1->Vib1 Vib2 N-H Stretching (Ammonium Band) Moiety2->Vib2 Vib3 C-H Aliphatic Stretching Moiety3->Vib3 Peak1 1640 - 1580 cm⁻¹ (Sharp, Strong) Vib1->Peak1 Peak2 3200 - 2500 cm⁻¹ (Very Broad) Vib2->Peak2 Peak3 2950 - 2850 cm⁻¹ (Shoulder) Vib3->Peak3

Caption: Logical flow connecting structural moieties to their specific vibrational modes and expected spectral output.[1][2][3]

Comparative Peak Analysis

The following table contrasts the Target (Dihydrochloride) with its two most common confounds: the Free Base and the 5-Amino precursor.

Table 1: Diagnostic FTIR Bands for Identification

Spectral RegionTarget: 5-Hydrazinyl-2-methylpyridine 2HCl Alternative 1: Free Base (No HCl)Alternative 2: 5-Amino -2-methylpyridine
3500–3300 cm⁻¹ Absent/Obscured. Sharp peaks are replaced by broad absorption.[1]Distinct Doublet. Sharp peaks for primary amine (

) asym/sym stretch.[1]
Distinct Doublet. Sharp peaks for amino (

).[1]
3200–2500 cm⁻¹ Broad Ammonium Band. "Salt Region."[1] Multiple sub-maxima due to Fermi resonance.Clean. Only weak C-H stretches visible around 2900 cm⁻¹.[1]Clean. Weak C-H stretches only.[1]
1640–1600 cm⁻¹ High Intensity. Protonated

stretch.[1] Shifted higher vs free base.
Medium Intensity. Neutral Pyridine

stretch (typically ~1590 cm⁻¹).
Medium/Strong. Scissoring of

overlaps here.[1]
1250–1150 cm⁻¹ C-N Stretch (Hydrazine). Specific fingerprint pattern.[1]C-N Stretch. Slightly lower frequency than salt.C-N Stretch (Amino). Distinctly different fingerprint than hydrazine.
900–700 cm⁻¹ Out-of-Plane Bending. Influenced by H-bonding network of the crystal lattice.Sharp Arom.[1] Bending. Sharp Arom. Bending.
Key Differentiator:
  • Vs. Free Base: Look for the "Salt Broadening" between 2500–3200 cm⁻¹. If you see sharp, resolved peaks at 3300/3400 cm⁻¹, your protonation is incomplete or the sample has degraded.

  • Vs. 5-Amino Precursor: The hydrazine group is heavier and has different deformation modes.[1] The 5-amino compound lacks the N-N stretching character typically found in the fingerprint region (1100–1000 cm⁻¹).

Experimental Protocol: ATR-FTIR

For hydrochloride salts, Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent ion exchange (formation of KCl) and moisture absorption during preparation.

Workflow Diagram

Protocol Step1 1. Sample Prep Dry 2HCl salt in desiccator (Hygroscopic!) Step2 2. Background Scan Clean Diamond/ZnSe Crystal Air Spectrum Step1->Step2 Step3 3. Sample Deposition Cover crystal completely Apply High Pressure (Clamp) Step2->Step3 Step4 4. Acquisition Range: 4000-600 cm⁻¹ Res: 4 cm⁻¹, Scans: 16+ Step3->Step4 Step5 5. Validation Check 3000 cm⁻¹ region for Broadness vs Sharpness Step4->Step5

Caption: Step-by-step ATR-FTIR workflow for hygroscopic hydrochloride salts.

Detailed Methodology
  • Instrument Setup: Use a Diamond or ZnSe ATR accessory.[1]

    • Resolution: 4 cm⁻¹ (Standard for solids).[1]

    • Scans: Minimum 16 (32 recommended to reduce noise in the broad salt region).

  • Sample Handling (Critical):

    • The dihydrochloride salt is hygroscopic . Exposure to humid air will result in a "water tail" (broad O-H stretch >3400 cm⁻¹) that confuses the interpretation of the N-H region.

    • Tip: Dry the sample in a vacuum desiccator over

      
       for 2 hours before scanning if the container has been opened previously.
      
  • Pressure Application:

    • Apply maximum pressure using the ATR anvil. Good contact is essential to resolve the low-intensity aromatic overtones in the 2000–1800 cm⁻¹ region.[1]

  • Cleaning:

    • Clean the crystal with Methanol or Isopropanol. Avoid water, as it may dissolve residual salt and leave a film on the crystal edges.

Troubleshooting & Interferences

  • **Issue: Appearance of sharp peaks at 3400 cm⁻¹. **

    • Diagnosis: Partial hydrolysis or presence of Free Base. The HCl may have dissociated if the sample was washed with a basic solvent or stored improperly.

  • Issue: Massive broad band centered at 3400 cm⁻¹ obscuring everything. [1]

    • Diagnosis: Wet sample.[1] The salt has absorbed atmospheric water. Dry and rescan.[1]

  • **Issue: Doublet at 2350 cm⁻¹. **

    • Diagnosis: Atmospheric

      
      .[1] This is a background subtraction error, not a sample impurity. Recalibrate background.[1][4]
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on N-H vs N-H+ salt spectral shifts).

  • NIST Mass Spectrometry Data Center. (2023).[1] 2-Hydrazinopyridine IR Spectrum. NIST Chemistry WebBook, SRD 69.[5] [Link] (Proxy reference for hydrazine-pyridine ring vibrations).[1]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Source for Pyridine Hydrochloride characteristic band shifts).

  • Arnaudov, M. G., et al. (2004).[6] A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry. [Link] (Comparative data for aminopyridine ring modes).

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of 5-Hydrazinyl-2-methylpyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, a profound understanding of the physicochemical properties of novel compounds is paramount. 5-Hydrazinyl-2-methylpyridine dihydrochloride is a heterocyclic compound with significant potential in drug development and as a versatile chemical intermediate. Its utility is intrinsically linked to its electronic structure, which can be effectively probed using Ultraviolet-Visible (UV-Vis) spectroscopy. This guide provides a comprehensive analysis of the UV-Vis absorption characteristics of 5-Hydrazinyl-2-methylpyridine dihydrochloride, placed in context with relevant alternative compounds. We will delve into the structural basis for its spectral properties, the critical influence of solvent environments, and a rigorous experimental protocol for obtaining reliable and reproducible data.

Introduction to the Chromophoric System

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic transitions, primarily the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). In 5-Hydrazinyl-2-methylpyridine dihydrochloride, the chromophore—the part of the molecule responsible for light absorption—is the substituted pyridine ring.

The pyridine ring itself is an aromatic system with π-orbitals that can undergo π → π* transitions. Additionally, the nitrogen atom in the ring and the exocyclic hydrazinyl group possess non-bonding electrons (n-electrons) that can participate in n → π* transitions. These transitions typically occur at different wavelengths and can be distinguished by their intensity and susceptibility to solvent effects.

  • π → π transitions:* These are generally high-energy transitions resulting in strong absorption bands, often observed in the 200-300 nm range for pyridine derivatives.[1]

  • n → π transitions:* These are lower-energy transitions and result in weaker absorption bands, typically found at longer wavelengths (300-400 nm).[1]

The presence of the methyl (-CH₃) and hydrazinyl (-NHNH₂) groups as substituents on the pyridine ring will modulate the energy of these transitions, leading to shifts in the absorption maxima (λmax) compared to unsubstituted pyridine. The dihydrochloride salt form also influences the electronic environment, particularly of the nitrogen atoms.

Comparative UV-Vis Absorption Data

While specific experimental data for 5-Hydrazinyl-2-methylpyridine dihydrochloride is not widely published, we can predict its behavior and compare it to structurally related compounds. The following table presents typical UV-Vis absorption maxima for relevant molecules to provide a comparative framework.

CompoundSolventλmax 1 (nm) (Transition)λmax 2 (nm) (Transition)Reference
PyridineEthanol~257 (π → π)~270 (n → π)[2][3]
2-MethylpyridineWater~262 (π → π)-[4]
5-Hydrazinyl-2-methylpyridine dihydrochloride (Predicted) Methanol ~280-300 (π → π)~320-350 (n → π)*Hypothetical
HydrazineWater<200-[5]

Rationale for Predicted Values: The hydrazinyl group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the π → π* transition of the pyridine ring due to extended conjugation. The n → π* transition, originating from the lone pairs on the nitrogen atoms, is also anticipated to be at a longer wavelength. The acidic nature of the dihydrochloride salt and the choice of a polar protic solvent like methanol will likely lead to a hypsochromic (blue) shift of the n → π* transition due to stabilization of the non-bonding orbitals.[6][7]

Experimental Protocol for Determining UV-Vis Absorption Maxima

The following protocol outlines a robust method for determining the UV-Vis absorption spectrum of 5-Hydrazinyl-2-methylpyridine dihydrochloride. This self-validating workflow is designed to ensure accuracy and reproducibility.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of 5-Hydrazinyl-2-methylpyridine dihydrochloride in different solvents.

Materials:

  • 5-Hydrazinyl-2-methylpyridine dihydrochloride

  • Spectrophotometric grade solvents (e.g., Methanol, Acetonitrile, Water)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of 5-Hydrazinyl-2-methylpyridine dihydrochloride.

    • Dissolve the compound in a known volume of the chosen solvent (e.g., methanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. This is crucial for establishing a calibration curve and ensuring the measurements fall within the linear range of the spectrophotometer.

  • Spectrophotometer Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable readings.

    • Set the wavelength range for scanning (e.g., 200-800 nm).

    • Fill a quartz cuvette with the pure solvent to be used for the sample solutions. This will serve as the blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the most dilute working solution and then fill it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat this process for all the working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax) from the spectra.

    • Construct a calibration curve by plotting the absorbance at λmax against the concentration of the working solutions.

    • Perform a linear regression on the calibration curve. The slope of the line corresponds to the molar absorptivity (ε) according to the Beer-Lambert Law (A = εbc, where A is absorbance, b is the path length, and c is the concentration).

Causality Behind Experimental Choices:

  • Spectrophotometric Grade Solvents: These are used to minimize interference from impurities that may absorb in the UV-Vis range.[7]

  • Quartz Cuvettes: Glass and plastic cuvettes absorb UV light below 340 nm, making quartz, which is transparent down to ~190 nm, essential for UV spectroscopy.

  • Serial Dilutions and Calibration Curve: This ensures that the measurements are within the instrument's linear dynamic range, a cornerstone of quantitative analysis. It also validates the adherence of the compound to the Beer-Lambert Law under the experimental conditions.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Perform Serial Dilutions stock->dilutions blank Record Blank Spectrum dilutions->blank measure Measure Sample Spectra blank->measure identify_lambda Identify λmax measure->identify_lambda calibration Plot Calibration Curve identify_lambda->calibration calculate_epsilon Calculate Molar Absorptivity calibration->calculate_epsilon

Caption: Experimental workflow for UV-Vis spectral analysis.

Influence of Solvent Polarity (Solvatochromism)

The choice of solvent can significantly impact the position of UV-Vis absorption bands, a phenomenon known as solvatochromism. This is particularly pronounced for compounds with heteroatoms, like 5-Hydrazinyl-2-methylpyridine dihydrochloride.

  • Hypsochromic Shift (Blue Shift): An increase in solvent polarity often leads to a hypsochromic shift in n → π* transitions. Polar solvents can form hydrogen bonds with the non-bonding electrons on the nitrogen atoms, lowering their energy in the ground state. This increases the energy gap for the n → π* transition, shifting the absorption to a shorter wavelength.[6][8]

  • Bathochromic Shift (Red Shift): For π → π* transitions, an increase in solvent polarity can sometimes lead to a bathochromic shift. This occurs if the excited state is more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent.[8]

To thoroughly characterize 5-Hydrazinyl-2-methylpyridine dihydrochloride, it is advisable to record its UV-Vis spectra in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, and methanol). This will provide valuable insights into the nature of the electronic transitions.

Conclusion

References

  • Anusandhanvallari. Synthesis and Characterization of Hydrazine Derivatives. Available from: [Link]

  • Chemistry LibreTexts. 2.4: Effect of Solvent. (2023). Available from: [Link]

  • PubChem. 2-Methylpyridine. Available from: [Link]

  • ResearchGate. (a) The UV-Vis-NIR absorption spectra of hydrazine/DMSO- dedoped... Available from: [Link]

  • ResearchGate. UV-Vis spectra of the 6 hydrazones in DMSO. The concentration of all... Available from: [Link]

  • The Good Scents Company. 2-methyl pyridine. Available from: [Link]

  • ResearchGate. UV-VIS spectrum of hydrazine: a-standard solution; b-hydrazine obtained from thermal decomposition of NH 3. Available from: [Link]

  • Scribd. Solvent Effects in UV-Vis Spectroscopy. Available from: [Link]

  • Mettler Toledo. Hydrazine in Wastewater | UV/Vis Spectroscopy | ASTM D1385-07. Available from: [Link]

  • ResearchGate. Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods. (2008). Available from: [Link]

  • YouTube. UV-6 || Common Solvents in UV-visible spectroscopy || Effect of solvent on n-π* and π-π* transitions. (2023). Available from: [Link]

  • ResearchGate. UV-spectrum of pyridine. Available from: [Link]

  • ACS Publications. Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (2021). Available from: [Link]

  • PubChemLite. 5-hydrazinyl-2-methylpyridine dihydrochloride (C6H9N3). Available from: [Link]

  • National Institute of Standards and Technology. Pyridine, 2-methyl-. Available from: [Link]

  • PubChem. 2-Hydrazinyl-5-Methylpyridine. Available from: [Link]

  • Scientific Reports. A Novel Detection Technique of Hydrazine Hydrate: Modality Change of Hydrogen-Bonding Induced Rapid and Ultrasensitive Colorimet. Available from: [Link]

  • ResearchGate. UV‐visible absorption spectra of complexes 1–5 (5 μg mL⁻¹) as a... Available from: [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available from: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. Available from: [Link]

  • science-softCon. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available. Available from: [Link]

Sources

The Critical Role of Reference Standards in Analytical Integrity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Reference Standards for Pyridine Hydrazine Derivatives

For researchers and professionals in drug development, the accuracy and reliability of analytical data are paramount. This begins with the quality of the reference standards used. This guide provides a detailed comparison of reference standards for pyridine hydrazine derivatives, a class of compounds significant in pharmaceuticals, using the antitubercular drug Isoniazid as a central case study. We will explore the nuances of pharmacopeial versus secondary standards, delve into the critical role of impurity standards, and provide actionable experimental protocols.

Pyridine hydrazine derivatives are a class of organic compounds characterized by a pyridine ring linked to a hydrazine group. They are foundational in various synthetic and pharmaceutical applications, most notably in the treatment of tuberculosis with drugs like Isoniazid.[1][2] The inherent reactivity and potential instability of the hydrazine moiety make the use of well-characterized, stable reference standards essential for accurate quantification and impurity profiling.[3][4]

The choice of a reference standard directly impacts the validity of analytical results. A high-quality standard ensures:

  • Accuracy: Correct identification and quantification of the active pharmaceutical ingredient (API).

  • Regulatory Compliance: Meeting the stringent requirements of pharmacopeias and regulatory bodies like the FDA and EMA.

  • Consistency: Ensuring lot-to-lot consistency in drug manufacturing and research.

dot

Caption: Workflow for selecting the appropriate reference standard.

Comparative Analysis: Isoniazid Reference Standards

Isoniazid (isonicotinic acid hydrazide) is an ideal model for comparing reference standards. As a widely used pharmaceutical, standards for both the API and its impurities are commercially available from various sources.

Pharmacopeial (Primary) vs. Secondary (Working) Standards

Pharmacopeial Reference Standards are primary standards issued by official bodies like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). They are extensively characterized and are considered the benchmark for quality.

Pharmaceutical Secondary Standards are certified reference materials (CRMs) qualified against and traceable to primary pharmacopeial standards.[5] They offer a cost-effective and convenient alternative for routine quality control.[5]

FeaturePharmacopeial Standard (e.g., USP Isoniazid RS)Secondary Standard (e.g., Isoniazid, Certified Reference Material)
Traceability The primary authority; establishes the benchmark.Traceable to USP, EP, or other primary standards.[5]
Certification Issued by a pharmacopeial body (e.g., USP, EP).Produced and certified under ISO 17034 and ISO/IEC 17025.[5]
Intended Use Definitive identification, purity tests, and assays in pharmacopeial monographs.Routine quality control, method development, and release testing.[5]
Cost Higher.Lower, more cost-effective for routine use.[5]
Documentation Certificate of analysis with detailed characterization data.Certificate of analysis linking to the primary lot.
Impurity Reference Standards: A Critical Necessity

During the synthesis or storage of Isoniazid, several related substances can emerge as impurities. Regulatory guidelines require the identification and quantification of these impurities. This necessitates the use of certified reference standards for each potential impurity.

Below is a comparison of common Isoniazid impurities available as reference standards:

Impurity NameCAS NumberMolecular FormulaKey Role in Quality Control
Isoniazid Impurity C (4-Cyanopyridine)100-48-1C6H4N2A common process-related impurity.[1]
Isoniazid Impurity D (Isonicotinic Acid)553-53-7C6H5NO2A degradation product of Isoniazid.[2][6]
Acetylhydrazine 1068-57-1C2H6N2OA metabolite and potential process impurity.[2][7]
Isonicotinic Acid 55-22-1C6H5NO2A key starting material and potential impurity.[2][6]

Vendors like Pharmaffiliates, Veeprho, and Acanthus Research provide a range of these impurity standards, which are crucial for validating analytical methods capable of separating and quantifying these substances from the main Isoniazid peak.[1][2][6]

Experimental Protocol: HPLC Analysis of Isoniazid and Its Impurities

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of Isoniazid and its related compounds.[8][9] The following protocol is a representative example for determining the purity of an Isoniazid sample.

Causality Behind Experimental Choices
  • Mobile Phase: A phosphate buffer provides pH control, which is critical for consistent ionization and retention of the basic pyridine moiety. Acetonitrile is the organic modifier used to elute the compounds from the C18 column.

  • Column: A C18 stationary phase is a robust, versatile choice that provides good hydrophobic retention for Isoniazid and its related impurities.

  • Detector: A UV detector set at a wavelength where Isoniazid exhibits strong absorbance (around 262 nm) provides high sensitivity.

  • Derivatization: For this HPLC-UV method, derivatization is generally not required, simplifying the workflow compared to some GC methods where derivatization is necessary to improve volatility and stability.[10][11]

Step-by-Step Protocol
  • Preparation of Standard Solutions:

    • Accurately weigh about 25 mg of USP Isoniazid Reference Standard and transfer to a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of about 0.5 mg/mL.

    • Similarly, prepare solutions of impurity reference standards (e.g., Isoniazid Impurity D) at a concentration appropriate for the specification limit (e.g., 0.5 µg/mL).

    • Note: Hydrazine derivative solutions can have limited stability; fresh preparation is recommended, and they should be stored in a cool, dark place when not in use.[12]

  • Preparation of Sample Solution:

    • Accurately weigh about 25 mg of the Isoniazid sample, transfer to a 50 mL volumetric flask, and dilute to volume with the mobile phase.

  • Chromatographic Conditions:

    • Column: L1 packing (C18), 4.6 mm x 250 mm, 5 µm.

    • Mobile Phase: Prepare a filtered and degassed mixture of a suitable phosphate buffer (pH 6.0) and acetonitrile (e.g., 95:5 v/v).

    • Flow Rate: 1.0 mL/minute.

    • Injection Volume: 20 µL.

    • Detector: UV at 262 nm.

    • Column Temperature: 30°C.

  • System Suitability:

    • Inject the Isoniazid Reference Standard solution six times.

    • The relative standard deviation (RSD) for the peak area should not be more than 2.0%.

    • The tailing factor for the Isoniazid peak should not be more than 2.0.

  • Analysis:

    • Inject the blank (mobile phase), the standard solutions, and the sample solution.

    • Identify the peaks for Isoniazid and its impurities based on their retention times compared to the standards.

    • Calculate the percentage of each impurity in the Isoniazid sample using the peak areas.

dot

Caption: HPLC analysis workflow for Isoniazid purity testing.

Characterization and Stability Considerations

Reference standards for pyridine hydrazine derivatives are characterized using a suite of analytical techniques to confirm their identity and purity. These include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[13][14]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[15]

  • Infrared Spectroscopy (IR): To identify functional groups.[16]

  • Chromatographic Purity: Typically by HPLC or GC to assess the percentage of the main component.[17]

Due to the nature of the hydrazine group, these compounds can be sensitive to oxidation and degradation.[4] Therefore, proper storage is crucial. Most suppliers recommend storing reference standards at 2-8°C under an inert atmosphere. The stability of prepared solutions is often limited, and it is best practice to use freshly prepared solutions for analysis.[12]

References

  • Abood, N. K. (2015). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Al-Mustansiriyah Journal of Science, 26(1), 43-56. [Link]

  • Pharmaffiliates. (n.d.). Isoniazid-impurities. Retrieved from [Link]

  • Veeprho. (n.d.). Isoniazid Impurities and Related Compound. Retrieved from [Link]

  • Steel, P. J., & Caygill, G. B. (2009). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. ResearchGate. [Link]

  • Al-Omar, M. A., & Amr, A.-G. E. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(1), 15-29. [Link]

  • Pharmaffiliates. (n.d.). Isoniazid-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability study of hydrazones. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Othman, A. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 2998. [Link]

  • Merck Millipore. (2014). Analytical Quality Assurance, Standard for Hydrazine. [Link]

  • NIST. (n.d.). 2-Hydrazinopyridine. NIST Chemistry WebBook. [Link]

  • ATSDR. (1997). Analytical Methods for Hydrazines. [Link]

  • A. V. Pirogov, & O. A. Shpigun. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67, 729-743. [Link]

  • PubChem. (n.d.). 2-Hydrazinopyridine. [Link]

  • NASA Tech Briefs. (2020). Three Methods of Detection of Hydrazines. [Link]

  • Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives. [Link]

  • OSHA. (n.d.). HYDRAZINE Method no. 20. [Link]

  • NIST. (n.d.). 2-Hydrazinopyridine Mass Spectrum. NIST Chemistry WebBook. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2006). Acceptance criteria for levels of hydrazine in substances for pharmaceutical use and analytical methods for its determination. Pharmeuropa Scientific Notes, 2006(2), 23-33. [Link]

  • NASA. (1993). Test program to demonstrate the stability of hydrazine in propellant tanks. [Link]

  • Al-Omar, M. A., & Amr, A.-G. E. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(1), 15-29. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2006). Acceptance criteria for levels of hydrazine in substances for pharmaceutical use and analytical methods for its determination. ResearchGate. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Hydrazinyl-2-methylpyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Hydrazinyl-2-methylpyridine dihydrochloride. As a compound containing a reactive hydrazine moiety, it necessitates rigorous safety procedures to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle such materials in a laboratory setting. The procedures outlined are based on established best practices for the disposal of hazardous and reactive chemical waste.

Hazard Assessment and Core Principles

5-Hydrazinyl-2-methylpyridine dihydrochloride is a substituted hydrazine derivative. Hydrazine and its derivatives are recognized for their potential toxicity, with many being suspected carcinogens and potent reducing agents.[1][2] The primary hazards are associated with the hydrazinyl group, which is reactive and can undergo vigorous oxidation. Therefore, the core principle of disposal is the controlled chemical degradation of this functional group to less hazardous byproducts prior to final disposal. All waste containing this compound must be treated as hazardous.[1]

Key Hazards:

  • Toxicity: Hydrazine derivatives can be toxic if ingested, inhaled, or absorbed through the skin.[2]

  • Reactivity: As a powerful reducing agent, it can react vigorously with oxidizing agents.[3]

  • Environmental Hazard: Hydrazine compounds can be harmful to aquatic life.[4][5]

Pre-Disposal and Waste Segregation

Proper segregation of waste is the first critical step in safe disposal. This prevents accidental mixing with incompatible materials, which could lead to dangerous reactions.

  • Dedicated Waste Container: All solid waste contaminated with 5-Hydrazinyl-2-methylpyridine dihydrochloride (e.g., weighing paper, gloves, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[6][7]

  • Aqueous Waste: Solutions containing this compound should be collected in a separate, labeled container for aqueous hazardous waste.

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, acids, and bases.[8]

Waste TypeContainer RequirementSegregation Notes
Solid Waste Labeled, sealed, chemically-resistant containerKeep separate from oxidizers and other reactive chemicals.
Aqueous Waste Labeled, sealed, chemically-resistant container (e.g., HDPE)Do not mix with other solvent waste streams.
Unused/Expired Product Original manufacturer's containerDo not attempt to open or quench. Dispose of as-is.[9]

Step-by-Step Disposal Protocol for Aqueous Waste

The following protocol details the chemical neutralization of aqueous waste containing 5-Hydrazinyl-2-methylpyridine dihydrochloride. This procedure must be performed by trained personnel in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Chemical splash goggles

  • Lab coat

  • Chemical-resistant gloves (e.g., nitrile or neoprene)[1]

  • Closed-toe shoes

Neutralization Procedure:

  • Dilution: In a chemical fume hood, dilute the aqueous waste solution with a large volume of water until the concentration of the hydrazine derivative is below 5%.[1][3] This is a critical step to control the rate of reaction and prevent excessive heat generation.

  • Preparation of Oxidant: Prepare a dilute solution of an oxidizing agent. A common and effective choice is a solution of sodium hypochlorite (household bleach) diluted to less than 5% available chlorine.[3][10] Alternatively, a dilute solution of hydrogen peroxide can be used.[3]

  • Slow Addition: While stirring the diluted hydrazine waste solution, slowly and cautiously add the dilute oxidizing agent in small increments.[10] A vigorous bubbling may be observed as the hydrazine is oxidized to nitrogen gas, and the solution may become warm.[10]

  • Monitoring: Continue the slow addition of the oxidizing agent until the bubbling ceases. This indicates that the hydrazine has been consumed.

  • Final Disposal: Even after neutralization, the resulting solution should be collected in a hazardous waste container and disposed of through a licensed hazardous waste disposal contractor.[1][3] Do not dispose of the treated solution down the drain.[4]

G cluster_start Start: Waste Generation cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Aqueous Waste Path start 5-Hydrazinyl-2-methylpyridine dihydrochloride Waste is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in a dedicated, labeled solid hazardous waste container. is_solid->collect_solid Solid dilute Dilute with water to <5% concentration in a fume hood. is_solid->dilute Aqueous dispose_solid Arrange for pickup by a certified hazardous waste management company. collect_solid->dispose_solid neutralize Slowly add dilute oxidizing agent (e.g., NaOCl) with stirring. dilute->neutralize collect_liquid Collect the treated solution in a labeled aqueous hazardous waste container. neutralize->collect_liquid dispose_liquid Arrange for pickup by a certified hazardous waste management company. collect_liquid->dispose_liquid

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Small Spills: For very small, incidental spills, trained personnel wearing full PPE may absorb the material with a non-combustible absorbent like sand, earth, or vermiculite.[1] The contaminated absorbent should then be placed in a sealed container for disposal as hazardous waste.[1]

  • Large Spills: In the case of a larger spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[6]

  • Personnel Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15-30 minutes.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, removing contact lenses if possible.[1]

    • Inhalation: Move the affected person to fresh air at once.[1]

    • Seek immediate medical attention for any exposure. [1]

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[11] It is the responsibility of the waste generator to ensure that all waste is properly characterized, labeled, and disposed of through a licensed hazardous waste management company.[12]

References

  • Hydrazine (EHC 68, 1987). (1987). INCHEM. Available at: [Link]

  • Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills. (1977). DTIC. Available at: [Link]

  • Organic Compound Turns Toxic Waste into Harmless Byproducts. (2012). NASA Spinoff. Available at: [Link]

  • Disposal of Highly Reactive Reagents. (2018). University of Pennsylvania EHRS. Available at: [Link]

  • OSHA Hazardous Waste Disposal Guidelines. (2024). CDMS. Available at: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). AOTC. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Available at: [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018). Available at: [Link]

  • OSHA Rules for Hazardous Chemicals. (2025). DuraLabel. Available at: [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Available at: [Link]

  • Pyridine. (n.d.). Wikipedia. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). EPA. Available at: [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024). NSTA. Available at: [Link]

  • Degradation of Pyridine Derivatives in Soil. (1985). Scilit. Available at: [Link]

  • Degradation of Pyridines in the Environment. (1989). ResearchGate. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.